molecular formula C7H7FOS B14021955 3-Fluoro-2-(methylthio)phenol

3-Fluoro-2-(methylthio)phenol

Cat. No.: B14021955
M. Wt: 158.20 g/mol
InChI Key: BOVABIOMCWMNTD-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methylthio)phenol is an organic compound with the molecular formula C7H7FOS It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by a fluorine atom and the hydrogen atom in the para position is replaced by a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluorophenol with methylthiolating agents under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or the methylthio group under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

Major Products Formed

    Oxidation: 3-Fluoro-2-(methylsulfinyl)phenol or 3-Fluoro-2-(methylsulfonyl)phenol.

    Reduction: 3-Fluorophenol or 2-(methylthio)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(methylthio)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methylthio)phenol involves its interaction with specific molecular targets. The fluorine atom and the methylthio group contribute to its reactivity and binding affinity with enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenol: Lacks the methylthio group, making it less reactive in certain chemical reactions.

    2-Fluoro-3-(methylthio)phenol: An isomer with the fluorine and methylthio groups in different positions, leading to different chemical properties.

    4-Fluorophenol: The fluorine atom is in the para position, resulting in different reactivity and applications.

Uniqueness

3-Fluoro-2-(methylthio)phenol is unique due to the specific positioning of the fluorine and methylthio groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7FOS

Molecular Weight

158.20 g/mol

IUPAC Name

3-fluoro-2-methylsulfanylphenol

InChI

InChI=1S/C7H7FOS/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3

InChI Key

BOVABIOMCWMNTD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1F)O

Origin of Product

United States

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